molecular formula C12H16O4 B025239 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone CAS No. 106797-53-9

2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone

Cat. No.: B025239
CAS No.: 106797-53-9
M. Wt: 224.25 g/mol
InChI Key: GJKGAPPUXSSCFI-UHFFFAOYSA-N
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Description

2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone is an aromatic ketone.

Scientific Research Applications

Photoinitiator Decomposition and Radical Addition

Vacek et al. (1999) studied the decomposition of the photoinitiator 1-[4-(2-hydroxyethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one, known as IC 2959. They explored its radical generation and addition to acrylate using time-resolved laser photolysis and Fourier transform electron paramagnetic resonance, highlighting its role in radical precursor processes and its faster radical addition compared to benzoyl radicals (Vacek et al., 1999).

Polymerization and Environmental Applications

Zhou et al. (2022) synthesized a difunctional photoinitiator based on 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropanone and itaconic acid. This study focused on its photopolymerization behavior and potential for environmentally friendly applications like food and medical packaging, highlighting its strong UV absorption and relative migration less than commercial photoinitiators (Zhou et al., 2022).

Analytical and Atmospheric Chemistry

Spaulding et al. (2002) investigated the role of 2-hydroxy-2-methylpropanal in atmospheric chemistry. They provided evidence of its generation through hydroxyl radical reactions with biogenic hydrocarbons, using techniques like ion-trap mass spectrometry and derivatization methods. This research is significant for understanding the compound's impact on tropospheric ozone and secondary organic aerosol formation (Spaulding et al., 2002).

UV-Curable Materials

Wang De-ning (2004) researched the curing rate of ultraviolet curable water-borne polyurethane-acrylate using various photoinitiators, including 1-[4-(2-hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propane-1-one. The study provided insights into the suitability of these photoinitiators at different temperatures and their impact on the properties of cured films (Wang De-ning, 2004).

Mechanism of Action

2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone acts as a photoinitiator . Upon UV activation, it dissociates into benzoyl and ketyl radicals, which induce polymerization .

Safety and Hazards

The safety data sheet indicates that 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone is classified under Aquatic Chronic 2 according to the GHS classification . The precautionary statements include P273, P391, and P501 .

Future Directions

2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone has potential applications in various industrial fields due to its properties as a photoinitiator . It can be used in water-based photocuring systems , UV-curable powder coatings , and the synthesis of polyacrylamide-grafted chitosan nanoparticles and hydrophobic polyurethane sponge .

Properties

IUPAC Name

2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(2,15)11(14)9-3-5-10(6-4-9)16-8-7-13/h3-6,13,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKGAPPUXSSCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044777
Record name 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one
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Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106797-53-9
Record name 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106797-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darocur 2959
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-
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Record name 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4'-hydroxyethoxy-2-methylpropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.447
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

336 g (3.2 mol) of isobutyryl chloride are added dropwise over the course of 40 minutes while stirring to 880 g. (8.8 mol) of anhydrous aluminium chloride in 480 ml of dichloromethane at -5 to 0° C. 540 g. (3.0 mol) of 2-phenoxyethyl acetate are then added dropwise over the course of 2 hours at the same temperature. The reaction mixture is stirred for a further 2 hours at the stated temperature and then poured into a mixture of 1.8 l of concentrated hydrochloric acid and 5 kg of ice. The organic phase is separated off and the aqueous layer is extracted with dichloromethane. The combined organic phases are washed with water, dried and evaporated, and the residue is distilled in vacuo. 740 g. of 4-(2-acetoxyethoxy)phenyl-2-propyl ketone of boiling point 145-152° C./0.3-0.5 torr are obtained. b) 205 g. (1.0 mol) of 4-(2-acetoxyethoxy)phenyl 2-propyl ketone are dissolved in 200 ml of glacial acetic acid, and 192 g. (1.2 mol) of bromine are added over the course of 2 hours with stirring at 25° C. The mixture is then stirred for about a further 10 hours and then poured into 3 L of ice water. The product is extracted with ethyl acetate. The combined extracts are dried, and 365 g. of a viscous oil are obtained by evaporation. This oil is dissolved in 1 L of ethanol, and 380 g. of 32% strength sodium hydroxide solution are added over the course of 20 minutes with stirring at 25° C. The mixture is stirred for a further 10 minutes and the ethanol is then removed. The oily residue is transferred into 3 l of ice water, and this mixture is extracted repeatedly with a total of 1.5 l of ethyl acetate. After drying, filtering and evaporating the solution, 250 g. of an oily crude product are isolated. Through recrystallization from acetone/petroleum ether and/or chromatographic purification, 145 g of 4-(2-hydroxyethoxy)phenyl 2-hydroxy-2-propyl ketone are obtained in the form of a colourless solid of melting point 88°-90° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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